(S)-1-Benzyl-4-hydroxypyrrolidin-2-one
Overview
Description
(S)-1-Benzyl-4-hydroxypyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a pyrrolidinone ring substituted with a benzyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with the commercially available (S)-proline.
Benzylation: The (S)-proline is subjected to benzylation using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The benzylated intermediate undergoes cyclization to form the pyrrolidinone ring. This step may involve the use of a dehydrating agent like thionyl chloride or phosphorus oxychloride.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 4-position of the pyrrolidinone ring. This can be achieved through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Benzyl-4-hydroxypyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Benzyl bromide in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 1-benzyl-4-oxopyrrolidin-2-one.
Reduction: Formation of 1-benzyl-4-hydroxypyrrolidin-2-ol.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
(S)-1-Benzyl-4-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation, depending on its structural modifications and functional groups.
Comparison with Similar Compounds
(S)-1-Benzyl-3-hydroxypyrrolidin-2-one: Similar structure but with the hydroxyl group at the 3-position.
(S)-1-Benzyl-4-oxopyrrolidin-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group at the 4-position.
(S)-1-Benzyl-4-hydroxypiperidin-2-one: Similar structure but with a piperidinone ring instead of a pyrrolidinone ring.
Uniqueness: (S)-1-Benzyl-4-hydroxypyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(4S)-1-benzyl-4-hydroxypyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAWUYQBXWYIJM-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C1=O)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454245 | |
Record name | (4S)-1-Benzyl-4-hydroxypyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191403-66-4 | |
Record name | (4S)-1-Benzyl-4-hydroxypyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 191403-66-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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